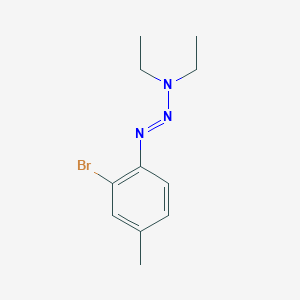![molecular formula C32H22O4 B12526706 (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] CAS No. 656228-18-1](/img/structure/B12526706.png)
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] is an organic compound with the molecular formula C32H22O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] typically involves the reaction of isophthaloyl chloride with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers with specific properties
Mecanismo De Acción
The mechanism of action of (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Phenylenebis[(4-phenoxyphenyl)methanone]
- Bis(arylcarbene)s from bis(aryldiazomethane)s
Uniqueness
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Propiedades
Número CAS |
656228-18-1 |
|---|---|
Fórmula molecular |
C32H22O4 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[3-(2-phenoxybenzoyl)phenyl]-(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C32H22O4/c33-31(27-18-7-9-20-29(27)35-25-14-3-1-4-15-25)23-12-11-13-24(22-23)32(34)28-19-8-10-21-30(28)36-26-16-5-2-6-17-26/h1-22H |
Clave InChI |
SPKZQAAZBPVILP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
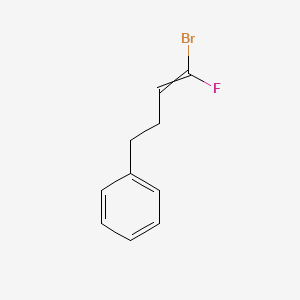
phosphane](/img/structure/B12526637.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
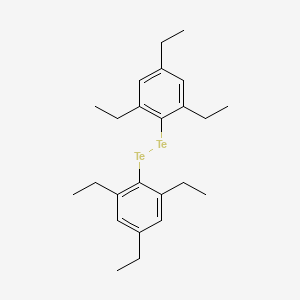
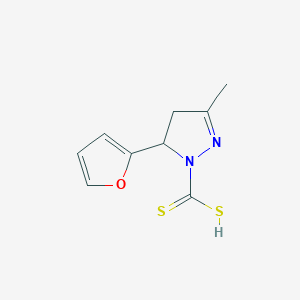
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
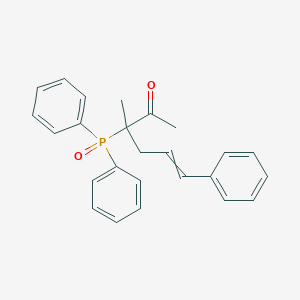
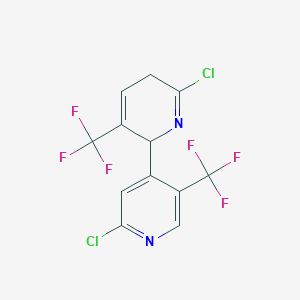
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
